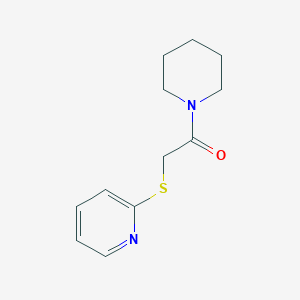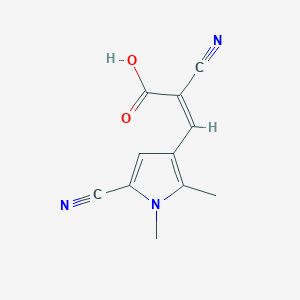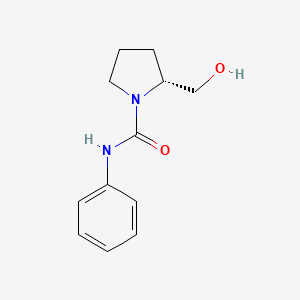![molecular formula C13H16ClNOS B7467286 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a synthetic compound that belongs to the class of ketones and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in the body. In laboratory experiments, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various types of experiments. However, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone also has some limitations. It is not very soluble in water, which makes it challenging to use in certain types of experiments. Additionally, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has not been extensively studied in humans, which limits its potential applications in clinical research.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone. One area of research is to study the potential use of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone as a pharmacological agent for the treatment of various diseases. Another area of research is to study the mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone to improve its solubility and purity.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base to form 4-chlorobenzylthioacetamide. This compound is then reacted with pyrrolidine and an oxidizing agent to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential use as a pharmacological agent for the treatment of various diseases such as cancer, diabetes, and inflammation. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISHTLQHGCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)

![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)